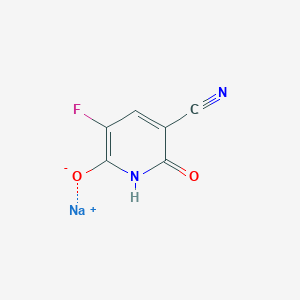
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is a chemical compound with the molecular formula C6H3FN2O2Na It is a derivative of pyridine, characterized by the presence of cyano, hydroxy, and fluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt typically involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt involves its interaction with specific molecular targets. The presence of the cyano, hydroxy, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-fluoropyridine: Similar in structure but lacks the hydroxy groups.
2,6-Dihydroxy-3-cyanopyridine: Similar but without the fluorine atom.
5-Fluoro-2,6-dihydroxynicotinonitrile: Another closely related compound.
Uniqueness
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is unique due to the combination of cyano, hydroxy, and fluoro substituents on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H2FN2NaO2 |
|---|---|
Peso molecular |
176.08 g/mol |
Nombre IUPAC |
sodium;5-cyano-3-fluoro-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
SJHUNBZKNWZYPE-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=O)NC(=C1F)[O-])C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



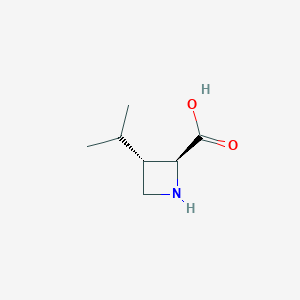
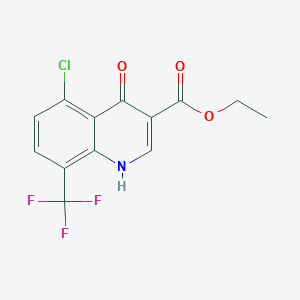


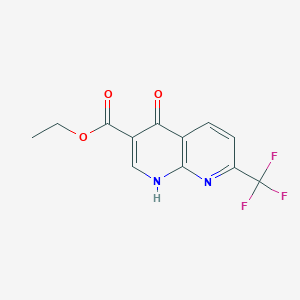
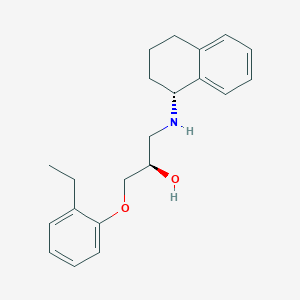
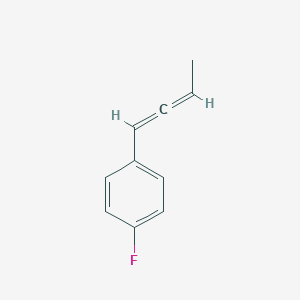
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
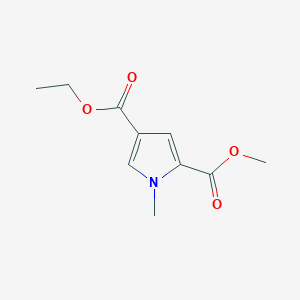

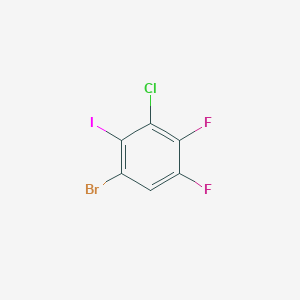
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
